molecular formula C7H6BrClS B3236512 2-Bromo-6-chlorothioanisole CAS No. 1370025-57-2

2-Bromo-6-chlorothioanisole

Cat. No. B3236512
CAS RN: 1370025-57-2
M. Wt: 237.55 g/mol
InChI Key: VNPSUTWCLPZYHF-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorothioanisole is a chemical compound with the molecular formula C7H6BrClS and a molecular weight of 237.55 . Its IUPAC name is 1-bromo-3-chloro-2-(methylsulfanyl)benzene .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chlorothioanisole consists of a benzene ring substituted with bromo, chloro, and methylthio groups . The InChI code for this compound is 1S/C7H6BrClS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-6-chlorothioanisole has a molecular weight of 237.55 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Bromo-Substituted Compounds

2-Bromo-6-chlorothioanisole is a compound that plays a crucial role in the synthesis of various bromo-substituted compounds. For instance, it has been used in the preparation of 4-bromo-3-methylanisole through a high-selective mono-bromination process. This compound is primarily utilized to synthesize black fluorane dye, a significant component in the manufacturing of thermal papers, demonstrating an improvement over traditional industrial batch processes by achieving higher selectivity and lower byproduct formation under mild conditions (Xie et al., 2020).

Development of Convertible Isocyanides

Research on 2-bromo-substituted compounds has led to the development of 2-bromo-6-isocyanopyridine as a novel, universal convertible isocyanide for multicomponent chemistry. This reagent has been identified for its stability and synthetic efficiency, making it a valuable tool in synthetic organic chemistry. Its application was demonstrated through the efficient synthesis of the potent opioid carfentanil, highlighting the compound's practical utility in medicinal chemistry (van der Heijden et al., 2016).

Advancements in Organic Photovoltaics

The synthesis of bromo-substituted anisoles, closely related to 2-bromo-6-chlorothioanisole, has found significant applications in the field of organic photovoltaics. These compounds have been used as processing additives to control phase separation and crystallization in semiconducting polymer blends. The additive's ability to promote the aggregation of polymers like P3HT improves the morphology of organic photovoltaic devices, contributing to more efficient energy conversion (Liu et al., 2012).

Synthesis of Halogenated Diphenyl Ethers

Bromo-substituted compounds, including those derived from 2-bromo-6-chlorothioanisole, have been employed in the synthesis of halogenated diphenyl ethers, particularly in the environmental and food safety sectors. The synthesis process aims to achieve a controlled degree of bromination, resulting in compounds like 6'-methoxy-2,3',4,4'-tetrabromodiphenyl ether. These synthesized ethers are important for understanding the bioaccumulation and metabolic pathways of polybrominated diphenyl ethers (PBDEs) in environmental studies (Vetter et al., 2011).

Nucleophilic Substitution Reactions

2-Bromo-6-chlorothioanisole and its derivatives have been explored in nucleophilic substitution reactions, providing insights into reaction mechanisms and synthetic applications. Computational studies on these reactions have been conducted to understand their dynamics better, offering valuable information for the design and synthesis of novel organic compounds (Erdogan & Erdoğan, 2019).

Safety and Hazards

The safety information available indicates that 2-Bromo-6-chlorothioanisole is labeled with the GHS07 pictogram, and the signal word is "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

1-bromo-3-chloro-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPSUTWCLPZYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272319
Record name Benzene, 1-bromo-3-chloro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chlorothioanisole

CAS RN

1370025-57-2
Record name Benzene, 1-bromo-3-chloro-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370025-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-chloro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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